- Synthesis of (11S)-(+)- and (11R)-(-)-jalapinolic acids. A revision of chemical structures of merremosides B and D, Chemical & Pharmaceutical Bulletin, 1989, 37(1), 260-2

Cas no 947-05-7 (Oxacyclotridecan-2-one)

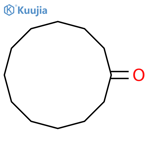

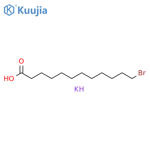

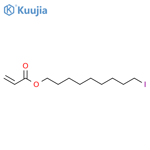

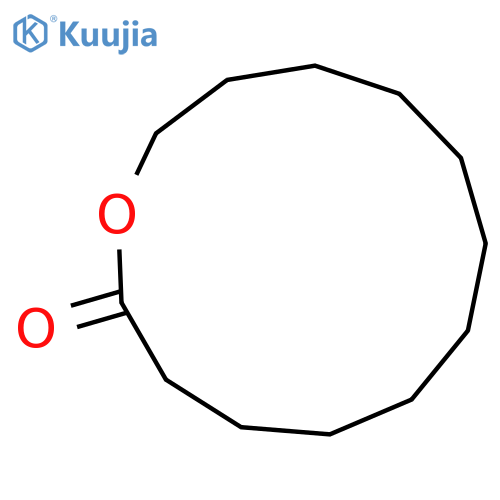

Oxacyclotridecan-2-one structure

상품 이름:Oxacyclotridecan-2-one

Oxacyclotridecan-2-one 화학적 및 물리적 성질

이름 및 식별자

-

- Oxacyclotridecan-2-one

- OMEGA-DODECALACTONE

- 12-dodecanolide

- 1-oxacyclotridecan-2-one

- 2-oxacyclotridecan-1-one

- dodecan-12-olide

- Dodecanolactone

- Dodecanoic acid, 12-hydroxy-, λ-lactone (6CI, 7CI)

- 1,12-Dodecanolide

- 12-Dodecanolactone

- 12-Hydroxydodecanoic acid lactone

- Cyclododecanolactone

- Dodecalactone

- Dodecanolide

- λ-Lauryllactone

- ω-Dodecanolactone

- ω-Lauryllactone

-

- MDL: MFCD00075426

- 인치: 1S/C12H22O2/c13-12-10-8-6-4-2-1-3-5-7-9-11-14-12/h1-11H2

- InChIKey: DQGSJTVMODPFBK-UHFFFAOYSA-N

- 미소: O=C1CCCCCCCCCCCO1

계산된 속성

- 정밀분자량: 198.16200

- 동위원소 원자 수량: 0

- 수소 결합 공급체 수량: 0

- 수소 결합 수용체 수량: 2

- 중원자 수량: 14

- 회전 가능한 화학 키 수량: 0

- 복잡도: 154

- 총 키 단위 수량: 1

- 원자 구조의 중심 수량을 확정하다.: 0

- 불확정 원자 입체 중심 수량: 0

- 화학 키 입체 구조의 중심 수량을 확정하다.: 0

- 불확정 화학 키 입체 중심 수량: 0

- 표면전하: 0

- 소수점 매개변수 계산 참조값(XlogP): 4.1

- 상호 변형 이기종 수량: 2

실험적 성질

- 색과 성상: 미확정

- 밀도: 0.981 g/mL at 25 °C(lit.)

- 융해점: 2-3 °C (lit.)

- 비등점: 150-151 °C/23 mmHg(lit.)

- 플래시 포인트: 화씨 온도: 235.4°f

섭씨: 113°c - 굴절률: n20/D 1.472(lit.)

- PSA: 26.30000

- LogP: 3.44420

- 용해성: 미확정

Oxacyclotridecan-2-one 보안 정보

-

기호:

- 신호어:Warning

- 피해 선언: H315-H319-H335

- 경고성 성명: P261-P305+P351+P338

- 위험물 운송번호:NONH for all modes of transport

- WGK 독일:3

- 위험 범주 코드: 36/37/38

- 보안 지침: 26-37/39

-

위험물 표지:

- 위험 용어:R36/37/38

Oxacyclotridecan-2-one 세관 데이터

- 세관 번호:2932209090

- 세관 데이터:

?? ?? ??:

2932209090개요:

2932209090. 기타 내에스테르.부가가치세: 17.0%.?? ???:13.0%. ?? ??: 없습니다.??? ??:6.5%. ????:20.0%

?? ??:

?? ??, ?? ??, 사용

요약:

2932209090. 기타 내에스테르.부가가치세: 17.0%. 환급률: 13.0%.??? ??:6.5%. General tariff:20.0%

Oxacyclotridecan-2-one 가격추가 >>

| 기업 | No. | 상품 이름 | Cas No. | 순결 | 사양 | 가격 | 업데이트 시간 | 문의 |

|---|---|---|---|---|---|---|---|---|

| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 348961-1G |

Oxacyclotridecan-2-one |

947-05-7 | 98% | 1G |

¥465.01 | 2022-02-24 | |

| SHENG KE LU SI SHENG WU JI SHU | sc-236256-1 g |

Oxacyclotridecan-2-one, |

947-05-7 | 1g |

¥451.00 | 2023-07-11 | ||

| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 348961-10G |

Oxacyclotridecan-2-one |

947-05-7 | 10g |

¥4699.59 | 2023-12-07 | ||

| SHENG KE LU SI SHENG WU JI SHU | sc-236256-1g |

Oxacyclotridecan-2-one, |

947-05-7 | 1g |

¥451.00 | 2023-09-05 | ||

| A2B Chem LLC | AB78017-1g |

Oxacyclotridecan-2-one |

947-05-7 | 98% | 1g |

$191.00 | 2024-04-19 | |

| A2B Chem LLC | AB78017-10g |

Oxacyclotridecan-2-one |

947-05-7 | 98% | 10g |

$1487.00 | 2024-04-19 |

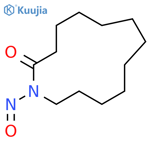

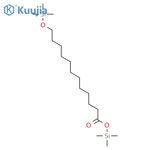

Oxacyclotridecan-2-one 합성 방법

합성회로 1

합성회로 2

합성회로 3

반응 조건

1.1 Reagents: 1-Hydroxybenzotriazole , 1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide hydrochloride Solvents: Chloroform ; 18 h, reflux

참조

- The first example of macrolactonization of ω-hydroxy acids catalyzed by calcined Mg-Al hydrotalcite, ARKIVOC (Gainesville, 2005, (6), 428-435

합성회로 4

합성회로 5

반응 조건

1.1 Catalysts: Tetrabutylammonium bromide Solvents: Toluene ; 3 h, 90 °C

참조

- Tetrabutylammonium bromide, e-EROS Encyclopedia of Reagents for Organic Synthesis, 2007, 1, 1-7

합성회로 6

합성회로 7

합성회로 8

합성회로 9

합성회로 10

합성회로 11

반응 조건

1.1 Catalysts: p-Toluenesulfonic acid Solvents: Dichloromethane ; 0.3 - 4 h, rt

참조

- Ynamide-Mediated Macrolactonization, ACS Catalysis, 2020, 10(9), 5230-5235

합성회로 12

반응 조건

1.1 Solvents: Carbon tetrachloride

참조

- From azido acids to macro lactams and macro lactones, Journal of the Chemical Society, 1988, (4), 270-2

합성회로 13

반응 조건

1.1 Reagents: Methanesulfonic acid, 1,1,1-trifluoro-, anhydride with B,B-dibutylborinic acid Solvents: Toluene ; heated

참조

- Dibutylboryl trifluoromethanesulfonate, e-EROS Encyclopedia of Reagents for Organic Synthesis, 2004, 1, 1-6

합성회로 14

반응 조건

1.1 Reagents: Sodium cyanoborohydride Solvents: Methanol

참조

- A new synthetic method of macrocyclic lactones from ω-iodoalkyl acrylates, Chemistry Letters, 1994, (10), 1789-92

합성회로 15

반응 조건

1.1 Solvents: Carbon tetrachloride

참조

- N-Nitrosation and N-nitration of lactams. From macrolactams to macrolactones, Tetrahedron, 1989, 45(3), 863-8

합성회로 16

반응 조건

1.1 Reagents: Potassium carbonate Solvents: Acetone

참조

- Novel synthesis of macrocyclic lactones from ω-carboxyalkylsulfonium salts, Chemistry Letters, 1988, (11), 1931-2

합성회로 17

합성회로 18

반응 조건

1.1 Reagents: 2,3,4,5,6-Pentafluorobenzenecarboperoxoic acid Solvents: Dichloromethane , 1,2-Dichloroethane ; 1 h, 50 °C; 11 h, 50 °C

1.2 Reagents: Sodium carbonate Solvents: Water ; 5 min, 50 °C

1.2 Reagents: Sodium carbonate Solvents: Water ; 5 min, 50 °C

참조

- Pentafluoroperbenzoic acid as the efficient reagent for Baeyer-Villiger oxidation of cyclic ketones, Mendeleev Communications, 2018, 28(6), 644-645

합성회로 19

반응 조건

1.1 Reagents: Hydrogen peroxide Catalysts: 12-Tungstophosphoric acid Solvents: 1,4-Dioxane , Water ; 24 h, 55 °C

참조

- Baeyer-Villiger oxidation of cyclic ketones using aqueous hydrogen peroxide catalyzed by potassium salts of tungstophosphoric acid, Chemistry Letters, 2014, 43(6), 941-943

합성회로 20

Oxacyclotridecan-2-one Raw materials

- Dodecanoic acid, 12-bromo-, potassium salt (1:1)

- (11-Carboxyundecyl)diphenylsulfonium

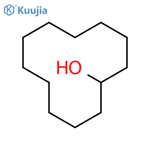

- Cyclododecanone

- 1,12-Dodecanediol

- Azacyclotridecan-2-one, 1-nitro-

- Dodecanoic acid, 12-[(trimethylsilyl)oxy]-, trimethylsilyl ester

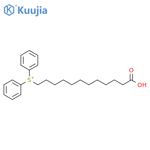

- 12-Hydroxylauric Acid

- Perchlorate (8CI,9CI)

- 2-Propenoic acid, 9-iodononyl ester

- 1-[Methyl[(4-methylphenyl)sulfonyl]amino]ethenyl 12-hydroxydodecanoate

- AZACYCLOTRIDECAN-2-ONE, 1-NITROSO-

- Cyclododecanol

Oxacyclotridecan-2-one Preparation Products

Oxacyclotridecan-2-one 관련 문헌

-

José Antonio Morales-Serna,Ericka Sánchez,Ricardo Velázquez,Jorge Bernal,Eréndira García-Ríos,Rubén Gavi?o,Guillermo Negrón-Silva,Jorge Cárdenas Org. Biomol. Chem. 2010 8 4940

-

Rachel S. Heath,Rebecca E. Ruscoe,Nicholas J. Turner Nat. Prod. Rep. 2022 39 335

-

Verena Resch,Ulf Hanefeld Catal. Sci. Technol. 2015 5 1385

-

Li Li,Qiong Wu,Youyong Wang,Morteza Soleimani Aghdam,Zhaojun Ban,Xiaochen Zhang,Hongyan Lu,Dong Li,Jiawei Yan,Jarukitt Limwachiranon,Zisheng Luo RSC Adv. 2019 9 14093

-

5. Sourcing, thermodynamics, and ring-opening (co)polymerization of substituted δ-lactones: a reviewPeter McMichael,Xavier Schultze,Henri Cramail,Frédéric Peruch Polym. Chem. 2023 14 3783

947-05-7 (Oxacyclotridecan-2-one) 관련 제품

- 105-95-3(1,4-Dioxacycloheptadecane-5,17-dione)

- 105-79-3(isobutyl caproate)

- 109-43-3(dibutyl sebacate)

- 106-30-9(Ethyl Heptanoate(Heptanoic Acid Ethyl Ester))

- 106-33-2(Ethyl Laurate(Ethyl Dodecanoate))

- 106-02-5(ω-Pentadecalactone)

- 106-79-6(Dimethyl sebacate)

- 106-32-1(Ethyl n-Caprylate)

- 108-55-4(oxane-2,6-dione)

- 94975-85-6(3-methylquinoline-8-carboxylic acid)

추천 공급업체

Amadis Chemical Company Limited

골드 회원

중국 공급자

시약

Xiamen PinR Bio-tech Co., Ltd.

골드 회원

중국 공급자

대량

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.

골드 회원

중국 공급자

시약

Hebei Ganmiao New material Technology Co., LTD

골드 회원

중국 공급자

대량

Hubei Changfu Chemical Co., Ltd.

골드 회원

중국 공급자

대량